Solvent Red 135

説明

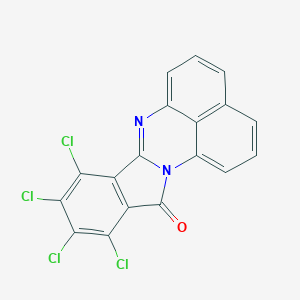

Structure

3D Structure

特性

IUPAC Name |

5,6,7,8-tetrachloro-2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4(9),5,7,10,12,14,16(20),17-nonaen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H6Cl4N2O/c19-13-11-12(14(20)16(22)15(13)21)18(25)24-9-6-2-4-7-3-1-5-8(10(7)9)23-17(11)24/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBZVRROHBDDCQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H6Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041260 | |

| Record name | C.I. Solvent Red 135 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals | |

| Record name | 12H-Phthaloperin-12-one, 8,9,10,11-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

20749-68-2 | |

| Record name | Solvent Red 135 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20749-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Red 135 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020749682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12H-Phthaloperin-12-one, 8,9,10,11-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Red 135 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,9,10,11-tetrachloro-12H-phthaloperin-12-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.992 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT RED 135 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50TEX4842R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Photophysical Properties of Solvent Red 135

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 135, also known by its Colour Index C.I. 564120 and CAS numbers 20749-68-2 and 71902-17-5, is a synthetic organic dye belonging to the aminoketone class.[1] With the molecular formula C₁₈H₆Cl₄N₂O and a molecular weight of 408.07 g/mol , it presents as a vibrant yellowish-red powder.[2] While extensively utilized in the plastics and textile industries for its high heat resistance (up to 300-320°C) and excellent lightfastness, its detailed photophysical properties are not widely documented in publicly available scientific literature.[3][4] This guide provides a comprehensive overview of the known characteristics of this compound and details the established experimental protocols for determining its key photophysical parameters.

General Properties of this compound

| Property | Value/Description |

| Chemical Name | 8,9,10,11-tetrachloro-12H-phthaloperin-12-one |

| CAS Number | 20749-68-2, 71902-17-5 |

| Molecular Formula | C₁₈H₆Cl₄N₂O |

| Molecular Weight | 408.07 g/mol |

| Appearance | Yellowish-red powder[1] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol, chloroform, and acetone.[3] |

| Primary Applications | Coloring for plastics (e.g., polystyrene, ABS, PVC), polyester (B1180765) fibers, and industrial oils.[3] |

Photophysical Properties: A Methodological Overview

Experimental Protocols

Objective: To determine the absorption and emission maxima (λmax) of this compound in various solvents.

Methodology:

-

Instrumentation: A UV-Visible spectrophotometer and a spectrofluorometer are required.

-

Sample Preparation: Prepare dilute solutions of this compound in a range of organic solvents of varying polarity (e.g., chloroform, toluene, ethanol). The concentration should be low enough to ensure a linear relationship between absorbance and concentration (typically in the micromolar range).

-

Absorption Measurement:

-

Record the absorption spectrum of each solution using the UV-Visible spectrophotometer over a relevant wavelength range (e.g., 300-700 nm).

-

Use the pure solvent as a blank for baseline correction.

-

The wavelength at which the maximum absorbance is observed is the absorption maximum (λabs).

-

-

Emission Measurement:

-

Excite the sample solutions at their respective absorption maxima using the spectrofluorometer.

-

Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

-

The wavelength at which the maximum fluorescence intensity is observed is the emission maximum (λem).

-

The relationship between absorption and emission can be visualized in a Jablonski diagram, which illustrates the electronic transitions that occur.

References

Solvent Red 135 chemical structure and CAS number

An in-depth technical guide on Solvent Red 135, tailored for researchers, scientists, and drug development professionals.

Core Chemical Identity of this compound

This compound is a yellowish-red synthetic dye belonging to the aminoketone class of compounds.[1][2] It is primarily used as a colorant for various plastics and synthetic fibers due to its high heat resistance, good light fastness, and strong tinting strength.[1][3]

Chemical Structure and CAS Number

The definitive chemical identity of a compound is established by its structure and its unique CAS (Chemical Abstracts Service) number.

-

Molecular Weight: Approximately 408.07 g/mol [][6]

-

IUPAC Name: 8,9,10,11-Tetrachloro-12H-isoindolo[2,1-a]perimidin-12-one[]

-

CAS Number: The primary CAS number for this compound is 20749-68-2 .[][6][7][8] Another number, 71902-17-5, is also associated with this dye, though some sources list it as a deleted CAS number.[1][2][][5][7][9]

The molecular structure of this compound is characterized by a tetrachlorinated phthaloperinone core. This structure is responsible for its color and its stability in various applications.

Physicochemical and Performance Data

The utility of this compound in industrial applications is defined by its physical and chemical properties. The following tables summarize key quantitative data.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Appearance | Yellowish Red Powder | [7] |

| Molecular Weight | 408.07 g/mol | [][6] |

| Density | 1.74 g/cm³ | [1] |

| Melting Point | 318 °C | [1][3] |

Table 2: Performance Characteristics in Polystyrene (PS)

| Property | Value | Reference |

| Heat Resistance | Up to 300 °C | [1][3] |

| Light Fastness | Grade 8 (Superior) | [1][3] |

| Recommended Dosage (Transparent) | 0.05% | [1] |

| Recommended Dosage (Non-transparent) | 0.3% | [1] |

Table 3: Solubility in Organic Solvents at 20°C

| Solvent | Solubility (g/L) | Reference |

| Dichloromethane | 0.3 | [1] |

| Methylbenzene | 0.6 | [1] |

| Acetone | 0.2 | [1] |

| Butyl Acetate | 0.2 | [1] |

| Ethyl Alcohol | 0.1 | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the manufacturing process and standard testing protocols relevant to the properties of this compound.

1. Synthesis of this compound

The manufacturing of this compound involves a condensation reaction followed by a ring-closing step.[2][6]

-

Reactants: Naphthalene-1,8-diamine and 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione.

-

Process:

-

The two primary reactants are condensed together.

-

A subsequent "closed loop" or ring-closing reaction takes place to form the final chromophore structure.

-

The resulting product is then purified and processed into a fine powder.

-

2. Determination of Heat Resistance

The heat resistance of a colorant in a specific polymer is typically determined by injection molding or extrusion.

-

Objective: To find the maximum temperature the pigment can withstand without significant color change.

-

General Protocol (based on ISO 787-21):

-

A masterbatch of the polymer (e.g., Polystyrene) containing a specified concentration of this compound is prepared.

-

This masterbatch is then used to create a series of colored polymer samples through injection molding at increasing temperatures (e.g., in 20°C increments).

-

Each sample is held at the set temperature for a standardized time (e.g., 5 minutes).

-

The color of each molded sample is then compared to a standard sample prepared at the lowest processing temperature.

-

The color difference (ΔEab) is measured using a spectrophotometer. The heat resistance is defined as the temperature at which the color change exceeds a predefined tolerance (e.g., ΔEab > 3).

-

3. Assessment of Light Fastness

Light fastness measures the resistance of a colored material to fading upon exposure to light.

-

Objective: To evaluate the durability of the color when exposed to a standardized light source.

-

General Protocol (based on ISO 105-B02 or ASTM D4303):

-

A sample of the plastic colored with this compound is prepared (e.g., as a flat plaque).

-

The sample is placed in a light fastness testing apparatus equipped with a Xenon arc lamp, which simulates the full spectrum of sunlight.

-

A portion of the sample is covered with an opaque mask.

-

The sample is exposed to the light for a specified duration or until a certain level of fading is observed in a set of blue wool standards exposed simultaneously.

-

The light fastness is rated by comparing the degree of fading of the sample to that of the blue wool standards, typically on a scale from 1 (very poor) to 8 (excellent). This compound has a superior rating of 8.[1][3]

-

Logical Relationships and Workflows

The synthesis of this compound can be visualized as a straightforward chemical workflow.

Caption: Synthesis workflow for this compound.

This guide provides a foundational understanding of this compound for scientific and research applications. The data and protocols summarized herein are essential for evaluating its suitability for various material science and development projects.

References

- 1. This compound|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound [jnogilvychem.com]

- 5. cncolorchem.com [cncolorchem.com]

- 6. This compound | 20749-68-2 [chemicalbook.com]

- 7. This compound Manufacturers in Mumbai, India | C.I. No 564120 [colorantsgroup.com]

- 8. C.I. This compound | C18H6Cl4N2O | CID 88680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. epsilonpigments.com [epsilonpigments.com]

Synthesis pathway for high-purity Solvent Red 135

An In-depth Technical Guide to the Synthesis of High-Purity Solvent Red 135

Abstract

This compound is a high-performance perinone-class organic dye valued for its brilliant yellowish-red hue, exceptional thermal stability, and lightfastness.[1][2][3] These properties make it a critical colorant in the plastics industry for materials such as polystyrene (PS), ABS resins, polymethyl methacrylate (B99206) (PMMA), and polyethylene (B3416737) terephthalate (B1205515) (PET).[2][4][5] Achieving high purity is paramount, not only for color consistency and performance but also to meet stringent regulatory standards, particularly concerning trace impurities like hexachlorobenzene (B1673134) (HCB).[6][7] This technical guide provides a comprehensive overview of the synthesis pathways for producing high-purity this compound, detailing various methodologies, experimental protocols, and purification strategies.

Core Synthesis Pathway

The fundamental chemical process for synthesizing this compound involves a two-stage reaction: a condensation reaction followed by a ring-closure (cyclization) step.[1][5][8]

-

Reactants : The primary raw materials are 1,8-Naphthalenediamine (also known as 1,8-diaminonaphthalene) and Tetrachlorophthalic Anhydride (B1165640) (specifically, 4,5,6,7-Tetrachloroisobenzofuran-1,3-dione).[5][9][10]

-

Mechanism : The synthesis proceeds via the condensation of the two reactants to form the perinone backbone, which then undergoes cyclization under heat to yield the final fused aromatic structure of this compound.[1]

Caption: General synthesis pathway for this compound.

Synthesis Methodologies

The production of this compound can be broadly categorized into two primary methods, with a third hybrid approach developed to optimize quality and cost.

-

Solvent Method : This process utilizes a polar organic solvent, such as o-dichlorobenzene or dimethylformamide, as the reaction medium.[1][11] It is reputed to produce a product with higher vividness and better quality.[11] However, this compound exhibits some solubility in organic solvents, which complicates product separation and can lower the final yield.[11] Furthermore, the need to recover large volumes of solvent increases energy consumption and overall production costs.[11]

-

Aqueous Phase Method : This method employs an aqueous solution of hydrochloric acid as the reaction medium.[11] The primary advantage is the ease of product separation through simple filtration and the elimination of solvent recovery, leading to lower production costs.[11] The main drawback is a potential reduction in product quality and yield compared to the solvent method.[11]

-

Hybrid Method : A patented approach combines the benefits of both methods.[11][12] It uses a reaction medium comprising a 10-15% hydrochloric acid aqueous solution, a water-miscible polar organic solvent (e.g., alcohol or acetic acid), and a non-ionic surfactant catalyst (e.g., fatty alcohol polyoxyethylene ether).[11][12] This method aims to achieve the high product quality of the solvent method while maintaining the low-cost advantages of the aqueous phase method.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and achieving high purity. Below are protocols representative of the different synthesis methods.

Protocol 1: Solvent-Based Synthesis in o-Dichlorobenzene

This method is effective for achieving a high-quality product and is particularly adept at reducing certain organic impurities.[1][6]

Methodology:

-

To a three-necked flask equipped with a stirrer and reflux condenser, add 16.61 g (0.105 mol) of 1,8-diaminonaphthalene, 28.59 g (0.1 mol) of tetrachlorophthalic anhydride, 204.04 g of o-dichlorobenzene, and 10.20 g of acetic acid.[6]

-

Stir the mixture and heat to 140°C.[6]

-

Maintain the reaction at this temperature for 6 hours.[6]

-

After the condensation is complete, introduce water vapor into the system to distill and recover the o-dichlorobenzene solvent (recovery yield is typically around 97%).[6]

-

The remaining residue is hot filtered.[6]

-

The filter cake is washed with hot water (85°C) until the filtrate is clear and has a neutral pH (6-8).[6]

-

The washed solid is dried to yield high-purity this compound.[6]

Protocol 2: Hybrid Aqueous/Organic Synthesis

This method leverages a catalyst in a mixed-phase system to optimize reaction efficiency and cost.[6][11]

Methodology:

-

In a reaction vessel with stirring and reflux capabilities, sequentially add 300 g of a 13% hydrochloric acid solution, 60 g of alcohol, 28.6 g of tetrachlorophthalic anhydride, and 15.8 g of 1,8-naphthalenediamine.[6][11]

-

Add 0.3 g of a non-ionic surfactant catalyst (e.g., fatty alcohol polyoxyethylene ether).[6][11]

-

Initiate stirring and heat the mixture to reflux.[11]

-

Maintain the reflux for 8 to 15 hours (a 10-hour duration is specified in one variant).[6][11]

-

After the reaction period, cool the mixture and filter to isolate the crude product.[6][11]

-

Wash the filter cake with water until the filtrate becomes neutral.[6][11]

Caption: Experimental workflow for the hybrid synthesis method.

High-Purity Synthesis and Purification

The primary concern for high-purity this compound is the presence of hexachlorobenzene (HCB), a persistent environmental pollutant that may be present in the tetrachlorophthalic anhydride raw material.[6][7]

-

Source Control : The most effective initial step is to use raw materials with the lowest possible HCB content. For instance, using tetrachlorophthalic anhydride with less than 200 ppm of HCB can lead to a final product with HCB content below 10 ppm.[1]

-

Post-Synthesis Purification : After the initial synthesis and filtration, specific washing steps are critical. A countercurrent washing process using a methanol/water mixture (e.g., 70:30 v/v) has been shown to reduce HCB content by 40-60%.[1]

-

Impurity Analysis : To verify purity, analytical methods such as solvent extraction followed by gas chromatography-mass spectrometry (GC-MS) are employed.[6][7] These techniques can achieve detection limits as low as 0.05 mg/kg, ensuring compliance with environmental and health standards.[6][7]

Data Summary

Table 1: Comparison of Synthesis Protocols

| Parameter | Protocol 1 (Solvent-Based) | Protocol 2 (Hybrid) |

| Primary Reactants | 1,8-Diaminonaphthalene, Tetrachlorophthalic Anhydride | 1,8-Naphthalenediamine, Tetrachlorophthalic Anhydride |

| Reaction Medium | o-Dichlorobenzene, Acetic Acid | 13% HCl (aq), Alcohol |

| Catalyst | None specified | Fatty Alcohol Polyoxyethylene Ether |

| Temperature | 140°C | Reflux |

| Reaction Time | 6 hours | 8-15 hours |

| Theoretical Yield | 97.6% | ~98% |

| Key Post-Processing | Steam distillation, Hot water wash | Water wash until neutral |

Table 2: Product Specifications for High-Purity this compound

| Property | Value | Reference(s) |

| CAS Number | 20749-68-2 | [4][10][13] |

| Molecular Formula | C₁₈H₆Cl₄N₂O | [8][10][13] |

| Molecular Weight | 408.07 g/mol | [13] |

| Appearance | Bright, yellowish-red powder | [2][5][9] |

| Melting Point | 318 °C | [2][3] |

| Heat Resistance | 300-320 °C | [2][8] |

| Light Fastness | Grade 7-8 (out of 8) | [2][3][8] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, chloroform, acetone | [2][5][9] |

References

- 1. This compound | High-Purity Solvent Dye [benchchem.com]

- 2. This compound [jnogilvychem.com]

- 3. This compound|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. High Purity this compound with SGS Passed (solvent red EG) [colorbloomdyes.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

- 9. This compound | 20749-68-2 [chemicalbook.com]

- 10. worlddyevariety.com [worlddyevariety.com]

- 11. CN101508849B - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 12. CN101508849A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 13. This compound|lookchem [lookchem.com]

An In-depth Technical Guide to the Solubility of Solvent Red 135 in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Solvent Red 135, a yellowish-red solvent dye, in various common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where precise solubility data is crucial for formulation, manufacturing, and quality control.

Core Physical and Chemical Properties

This compound, also known by its Colour Index name, C.I. 564120, is an amino ketone dye.[1] It presents as a bright red powder and is known for its high heat resistance and light fastness, making it suitable for a variety of applications, including the coloring of plastics and fibers.[2][3][4][5][6] It is insoluble in water but soluble in several organic solvents.[1][2][7]

Quantitative Solubility Data

The following table summarizes the available quantitative data for the solubility of this compound in common organic solvents at 20°C. This data is essential for formulating solutions and understanding the behavior of the dye in different solvent systems.

| Organic Solvent | Chemical Formula | Solubility at 20°C (g/L) |

| Methylbenzene (Toluene) | C₇H₈ | 0.6[3][4][6] |

| Dichloromethane | CH₂Cl₂ | 0.3[3][4][6] |

| Acetone | C₃H₆O | 0.2[3][4][6] |

| Butyl Acetate | C₆H₁₂O₂ | 0.2[3][4][6] |

| Ethyl Alcohol (Ethanol) | C₂H₅OH | 0.1[3][4][6] |

| Chloroform | CHCl₃ | Soluble (qualitative)[1][2][7] |

Experimental Protocol for Solubility Determination

While a specific, standardized experimental protocol for determining the solubility of this compound is not publicly available, a reliable and widely accepted method is the shake-flask technique. The following is a detailed methodology adapted from established principles for determining the solubility of sparingly soluble solids in organic solvents.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound powder (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Volumetric flasks

-

Screw-cap vials or flasks

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of this compound powder and add it to a series of screw-cap vials.

-

Add a known volume of the selected organic solvent to each vial. The amount of solid should be sufficient to ensure that undissolved particles remain after equilibrium is reached.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 20°C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the dye. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a chemically inert syringe filter into a clean, dry vial. This step is crucial to remove any remaining microscopic particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the sample from the calibration curve. This concentration represents the solubility of the dye in that solvent at the specified temperature.

-

-

Data Reporting:

-

Express the solubility in grams per liter (g/L) or other appropriate units.

-

Report the temperature at which the solubility was determined.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

References

An In-depth Technical Guide to the UV-Vis Absorption and Fluorescence Emission Spectra of Solvent Red 135

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of Solvent Red 135 (C.I. 564120), a synthetic dye with applications in various industrial and research settings, including potential uses in drug development and cellular imaging. This document summarizes available quantitative data on its UV-Vis absorption and fluorescence emission characteristics in different organic solvents, outlines detailed experimental protocols for spectral measurements, and presents a visual workflow for these procedures.

Core Spectroscopic Data

The photophysical properties of this compound, particularly its absorption and emission maxima, are influenced by the solvent environment, a phenomenon known as solvatochromism. The interaction between the dye molecule and the solvent can alter the energy levels of its electronic states, leading to shifts in the spectral bands.[1][2][3]

Below is a summary of the available quantitative data for this compound in various organic solvents.

| Solvent | Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Emission Maximum (λem) (nm) | Fluorescence Quantum Yield (ΦF) | Solubility (g/L at 20°C) |

| Toluene (B28343) (Methylbenzene) | Not explicitly found | ~6,200[2] | Not Found | Not Found | 0.6[4] |

| Acetone | Not Found | Not Found | Not Found | Not Found | 0.2[4] |

| Chloroform | Not Found | Not Found | Not Found | Not Found | Soluble[5][6][7] |

| Dichloromethane | Not Found | Not Found | Not Found | Not Found | 0.3[4] |

| Ethanol | Not Found | Not Found | Not Found | Not Found | 0.1[4] |

| Butyl Acetate | Not Found | Not Found | Not Found | Not Found | 0.2[4] |

Note: The molar absorptivity in toluene is an approximation based on available data. Further experimental verification is recommended. Data for emission maxima and quantum yields are currently unavailable in the public domain and require experimental determination.

Experimental Protocols

Accurate measurement of UV-Vis absorption and fluorescence emission spectra requires careful sample preparation and adherence to established protocols. The following are detailed methodologies for characterizing this compound.

UV-Vis Absorption Spectroscopy

This protocol outlines the steps to determine the absorption spectrum and molar absorptivity of this compound in a given solvent.

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

-

Matched quartz cuvettes (typically 1 cm path length).

Materials:

-

This compound (high purity).

-

Spectroscopic grade solvent (e.g., toluene, acetone, chloroform, ethanol).

-

Volumetric flasks and pipettes.

-

Analytical balance.

Procedure:

-

Solvent Selection: Choose a spectroscopic grade solvent in which this compound is soluble and that is transparent in the wavelength range of interest.[8]

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound (e.g., 1-5 mg) using an analytical balance.

-

Dissolve the dye in a known volume of the chosen solvent in a volumetric flask (e.g., 10 or 25 mL) to create a stock solution of known concentration. Ensure complete dissolution, using sonication if necessary.[8]

-

-

Preparation of Dilutions:

-

Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

-

Spectral Measurement:

-

Set the spectrophotometer to scan a wavelength range appropriate for this compound (e.g., 300-700 nm).

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Record a baseline spectrum with the blank in both the sample and reference beams.

-

Rinse the sample cuvette with a small amount of the most dilute solution, then fill it with the solution.

-

Measure the absorption spectrum of each dilution, starting from the most dilute.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λmax).

-

To determine the molar absorptivity (ε), plot a graph of absorbance at λmax versus concentration (Beer-Lambert plot).

-

The slope of the resulting straight line will be the molar absorptivity (in M⁻¹cm⁻¹) if the path length is 1 cm.[3]

-

Fluorescence Emission Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum and the relative quantum yield of this compound.

Instrumentation:

-

A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Quartz fluorescence cuvettes (1 cm path length, four polished sides).

Materials:

-

This compound solution of low concentration (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects).

-

A standard fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol).

-

Spectroscopic grade solvent.

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent.

-

Excitation and Emission Wavelengths:

-

First, measure the absorption spectrum to determine the λmax.

-

Set the excitation wavelength (λex) of the spectrofluorometer to the λmax of the dye.

-

Scan the emission monochromator over a wavelength range starting from ~10-20 nm above the excitation wavelength to a longer wavelength where the emission ceases (e.g., if λex is 500 nm, scan from 510 nm to 750 nm).

-

-

Emission Spectrum Measurement:

-

Record the fluorescence emission spectrum of the this compound solution.

-

Record the emission spectrum of a blank (pure solvent) under the same conditions to check for background fluorescence or Raman scattering.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the absorption spectra of both the this compound solution and a standard solution (e.g., Rhodamine 6G in ethanol) at the same excitation wavelength. Ensure the absorbance of both solutions at this wavelength is low and similar.

-

Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

Calculate the fluorescence quantum yield (ΦF_sample) using the following equation: ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

-

ΦF is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

'sample' and 'std' refer to the this compound solution and the standard solution, respectively.

-

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the UV-Vis absorption and fluorescence emission spectra of this compound.

Signaling Pathways and Logical Relationships

The process of light absorption and subsequent fluorescence emission can be understood through the Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

Upon absorption of a photon of suitable energy, an electron in the this compound molecule is promoted from the ground electronic state (S0) to an excited singlet state (S1). The molecule can then return to the ground state through several pathways. One pathway is the emission of a photon, a process known as fluorescence. This emitted photon is of lower energy (longer wavelength) than the absorbed photon due to energy loss through non-radiative processes like vibrational relaxation. The efficiency of fluorescence is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed.

References

- 1. Solvatochromism - Wikipedia [en.wikipedia.org]

- 2. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. This compound [jnogilvychem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Degradation of Solvent Red 135

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation characteristics of Solvent Red 135 (C.I. 564120), a perinone-based solvent dye widely utilized for its vibrant red hue and exceptional resistance to high temperatures. This document consolidates available data on its thermal properties, outlines typical experimental methodologies for thermal analysis, and presents a logical workflow for assessing its stability.

Core Concepts in Thermal Stability

This compound is renowned for its robust thermal stability, a critical attribute for its primary applications in the coloring of plastics and polymers, which often involve high-temperature processing.[1][2] Its chemical structure is inherently stable, allowing it to resist thermal decomposition under demanding conditions.[1]

General Thermal Properties

The dye is characterized by a high melting point and excellent heat resistance, ensuring that its color integrity is maintained during manufacturing processes like injection molding and extrusion.[1][2] While specific degradation onset temperatures from thermogravimetric analysis (TGA) are not widely published in publicly available literature, its performance in various polymers indicates a high degree of thermal endurance.

Quantitative Thermal Data

The following table summarizes the key thermal properties of this compound compiled from various sources. It is important to note that "heat resistance" values are often application-specific and represent the temperature at which the dye shows no significant color change in a given polymer matrix.

| Thermal Property | Value | Notes | Source(s) |

| Melting Point | 308 - 310 °C | [3] | |

| 318 °C | [4] | ||

| Heat Resistance | Up to 300 °C | In transparent applications. | [1] |

| 300 - 320 °C | General heat resistance. | ||

| Heat Resistance in Polystyrene (PS) | 300 °C | ||

| Decomposition Temperature | No data available | As per safety data sheet. | [3] |

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound is limited, the following protocols describe standard methodologies for evaluating the thermal stability of colorants like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal degradation profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus: A thermogravimetric analyzer.

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared sample pan (e.g., platinum or alumina).

-

The sample is heated in the TGA furnace under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

A linear heating rate, commonly 10 °C/min, is applied over a temperature range, for instance, from ambient temperature to 600 °C or higher, to ensure complete decomposition.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters such as the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature or time, providing information on thermal transitions such as melting, crystallization, and glass transitions.

Apparatus: A differential scanning calorimeter.

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The sample and reference are heated at a constant rate, for example, 10 °C/min, under a controlled atmosphere (e.g., nitrogen).

-

The difference in heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic and exothermic peaks, which correspond to thermal events. For this compound, a sharp endothermic peak would be expected at its melting point.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of experiments to characterize the thermal stability of this compound.

Summary of Thermal Behavior

References

Molecular weight and chemical formula for C.I. Solvent Red 135

This document provides the chemical formula and molecular weight for the compound C.I. Solvent Red 135.

Chemical Identity and Properties

C.I. This compound is a yellowish-red powder used as a solvent dye.[1][2][3] It is insoluble in water but soluble in various organic solvents, including ethanol, chloroform, and acetone.[1][2] This dye is widely utilized in the coloring of plastics and resins such as polystyrene, ABS, polymethyl methacrylate (B99206) (PMMA), and polyvinyl chloride (PVC).[1][4][5] It is also used for the protoplasmic coloring of polyester (B1180765) fibers.[1][2]

The quantitative chemical data for C.I. This compound is summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₈H₆Cl₄N₂O |

| Molecular Weight | 408.1 g/mol [6] (also cited as 408.06[2][7] and 408.065[5][8]) |

| CAS Registry Number | 20749-68-2, 71902-17-5 |

As this document focuses on the fundamental chemical properties of C.I. This compound, detailed experimental protocols for its synthesis or analysis are beyond the current scope. Similarly, signaling pathways or experimental workflows are not applicable to the description of this chemical entity.

References

- 1. This compound | 20749-68-2 [chemicalbook.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound, Transparent Red EG [xcwydyes.com]

- 4. epsilonpigments.com [epsilonpigments.com]

- 5. echemi.com [echemi.com]

- 6. C.I. This compound | C18H6Cl4N2O | CID 88680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cncolorchem.com [cncolorchem.com]

- 8. C.I. This compound, 20749-68-2, C.I. 564120 [chemnet.com]

An In-depth Technical Guide to Potential Impurities in Commercial Solvent Red 135

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Red 135, also known by its Colour Index name C.I. 564120, is a synthetic perinone dye widely used in the plastics and coatings industries for its vibrant red color and excellent stability.[1][2] Its application in materials that may come into contact with biological systems necessitates a thorough understanding of its purity and potential impurity profile. This technical guide provides a comprehensive overview of the known and potential impurities in commercial this compound, detailed methodologies for their detection, and an exploration of their origins in the manufacturing process.

Overview of this compound Synthesis

This compound is synthesized through the condensation reaction of tetrachlorophthalic anhydride (B1165640) and 1,8-naphthylenediamine.[1][3] The reaction is typically carried out in a high-boiling solvent, such as o-dichlorobenzene or a polar organic solvent like acetic acid or dimethylformamide (DMF), often in the presence of an acid catalyst.[1] The crude product is then subjected to purification steps, which may include filtration, washing, and drying, to remove unreacted starting materials and byproducts.

Potential Impurities in Commercial this compound

The impurity profile of commercial this compound can be complex and is influenced by the purity of the starting materials, the specific reaction conditions, and the effectiveness of the purification process. The potential impurities can be categorized as follows:

-

Process-Related Impurities:

-

Hexachlorobenzene (HCB): This is the most significant and regulated impurity associated with this compound. HCB is a persistent organic pollutant with known toxicity. It is not a direct byproduct of the main reaction but is often present as a contaminant in the tetrachlorophthalic anhydride raw material.

-

Unreacted Starting Materials: Residual amounts of tetrachlorophthalic anhydride and 1,8-naphthylenediamine may be present in the final product if the reaction does not go to completion or if purification is inadequate.

-

Reaction Intermediates: Incomplete condensation or cyclization can lead to the presence of intermediate chemical species.

-

-

Product-Related Impurities:

-

Isomers: The condensation reaction can potentially lead to the formation of cis- and trans-isomers of the perinone structure.[4][5] While this compound is typically the trans-isomer, the presence of the cis-isomer is a possibility.

-

Byproducts from Side Reactions: Undesired side reactions can occur during synthesis, leading to the formation of various byproducts. The exact nature of these byproducts is not extensively documented in publicly available literature but could include products of oxidation or incomplete condensation.

-

Table 1: Summary of Potential Impurities in this compound

| Impurity Category | Specific Impurity | Typical Origin | Analytical Techniques for Detection |

| Process-Related | Hexachlorobenzene (HCB) | Contaminant in tetrachlorophthalic anhydride | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Tetrachlorophthalic anhydride | Unreacted starting material | High-Performance Liquid Chromatography (HPLC), LC-MS | |

| 1,8-Naphthylenediamine | Unreacted starting material | High-Performance Liquid Chromatography (HPLC), LC-MS | |

| Product-Related | cis-Isomer of this compound | Isomerization during synthesis | High-Performance Liquid Chromatography (HPLC) |

| Other reaction byproducts | Side reactions during synthesis | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

Experimental Protocols for Impurity Detection

Gas Chromatography-Mass Spectrometry (GC-MS) for Hexachlorobenzene (HCB) Analysis

GC-MS is the standard method for the quantitative analysis of HCB in solvent dyes.

Sample Preparation:

A suitable sample preparation method involves solvent extraction to isolate HCB from the dye matrix.

-

Weigh accurately a known amount of the this compound sample.

-

Disperse the sample in a suitable solvent system (e.g., acetone (B3395972) and methanol) with the aid of ultrasonication.

-

Perform a liquid-liquid extraction with a non-polar solvent like toluene.

-

The organic phase containing HCB is then concentrated and analyzed by GC-MS.

GC-MS Instrumental Parameters (Typical):

| Parameter | Value |

| Gas Chromatograph | Agilent GC7890A or equivalent |

| Mass Spectrometer | Agilent MSD5975 or equivalent |

| Column | Agilent HP-5MS (30m x 0.25mm ID, 0.25µm film thickness) or equivalent |

| Carrier Gas | Helium |

| Injection Mode | Splitless or split (e.g., 50:1) |

| Injection Volume | 1.0 µL |

| Injector Temperature | 280 °C |

| Oven Temperature Program | Initial: 100°C (hold 1 min), Ramp: 25°C/min to 200°C (hold 7 min) |

| Transfer Line Temperature | 280 °C |

| Ion Source | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| Ion Source Temperature | 150 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions for HCB | m/z 282, 284, 286[6] |

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

HPLC is a powerful technique for assessing the purity of this compound and for separating its potential isomers.

Sample Preparation:

-

Accurately weigh a small amount of the this compound sample.

-

Dissolve the sample in a suitable solvent, such as chloroform (B151607) or a mixture of acetonitrile (B52724) and water, to a known concentration.

-

Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Instrumental Parameters (Typical):

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity or equivalent |

| Detector | Diode Array Detector (DAD) or UV-Vis Detector |

| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |

| Mobile Phase | A: Water with 0.1% formic acid, B: Acetonitrile |

| Gradient | A suitable gradient program to achieve separation |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 45 °C |

| Injection Volume | 5 µL |

| Detection Wavelength | Monitor at the λmax of this compound and its impurities |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Comprehensive Impurity Profiling

LC-MS/MS offers high sensitivity and selectivity for the identification and quantification of a wide range of impurities, including unreacted starting materials, intermediates, and unknown byproducts.

Sample Preparation:

Similar to HPLC sample preparation, involving dissolution and filtration.

LC-MS/MS Instrumental Parameters (Typical):

| Parameter | Value |

| LC System | ACQUITY UPLC I-Class System or equivalent |

| Mass Spectrometer | 6500 Qtrap or equivalent triple quadrupole or Q-TOF mass spectrometer |

| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |

| Mobile Phase | A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid, B: Acetonitrile/Methanol (80:20, v/v) |

| Gradient | A suitable gradient program for optimal separation |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 45 °C |

| Ionization Source | Electrospray Ionization (ESI) in positive and/or negative mode |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) for known impurities and full scan/product ion scan for unknowns |

Visualization of Workflows

Synthesis and Purification Workflow

Caption: General Synthesis and Purification Workflow for this compound

Analytical Workflow for Impurity Profiling

Caption: Analytical Workflow for Impurity Profiling of this compound

Conclusion

A thorough understanding of the potential impurities in commercial this compound is critical for ensuring its safe use in various applications. The primary impurity of concern is hexachlorobenzene, which originates from the raw material. However, other process- and product-related impurities, such as unreacted starting materials and isomers, may also be present. The implementation of robust analytical methods, including GC-MS and LC-MS/MS, is essential for the comprehensive characterization and quantification of these impurities, thereby ensuring the quality and safety of the final product.

References

A Comprehensive Guide to the Synonyms and Alternative Names for Solvent Red 135

For Researchers, Scientists, and Drug Development Professionals

Solvent Red 135 is a synthetic dye belonging to the perinone class of compounds. It is characterized by its vibrant red color and is utilized across various industrial applications, primarily as a colorant for plastics and polymers. Due to its widespread use, it is referenced in scientific literature and commercial documentation under a variety of names. This can often create ambiguity for researchers and professionals in the field. This technical guide provides a detailed compilation of the synonyms, trade names, and chemical identifiers for this compound to ensure accurate identification and referencing.

Chemical Identity

This compound is chemically known as 8,9,10,11-Tetrachloro-12H-isoindolo[2,1-a]perimidin-12-one.[1][2][3][4] Its molecular structure is based on an amino ketone framework.[5] The dye is a yellowish-red or bright red powder that is insoluble in water but soluble in various organic solvents, including ethanol, chloroform, and acetone.[2][3][5]

Key Identifiers

To mitigate confusion arising from the multitude of names, several key identifiers are used to uniquely define this compound. The most critical of these are the CAS (Chemical Abstracts Service) Registry Number and the Colour Index (C.I.) number.

There appear to be two primary CAS numbers associated with this dye in literature: 71902-17-5 and 20749-68-2 .[5][6][7] While both are frequently cited, it is important for researchers to note both when conducting literature searches. The Colour Index designation for this compound is C.I. 564120 .[1][4][5][8]

Tabulated Synonyms and Identifiers

For ease of reference, the various names and identifiers for this compound are summarized in the table below. This includes common synonyms, trade names from various suppliers, and other relevant identification numbers.

| Identifier Type | Identifier |

| Common Name | This compound |

| IUPAC Name | 5,6,7,8-tetrachloro-2,11-diazapentacyclo[10.7.1.0²,¹⁰.0⁴,⁹.0¹⁶,²⁰]icosa-1(19),4(9),5,7,10,12,14,16(20),17-nonaen-3-one[1] |

| Chemical Name | 8,9,10,11-Tetrachloro-12H-isoindolo[2,1-a]perimidin-12-one[1][2][3][4] |

| CAS Registry Number | 71902-17-5, 20749-68-2[5][6][7] |

| C.I. Name | C.I. This compound[1][4] |

| C.I. Number | 564120[1][4][5][8] |

| EC Number | 244-007-9[1][9] |

| Molecular Formula | C18H6Cl4N2O[1][2][6] |

| Molecular Weight | 408.07 g/mol [2] |

Alternative Names and Trade Names

In addition to its formal identifiers, this compound is marketed and referenced under a wide array of trade names and synonyms. It is also sometimes referred to as Solvent Red 162.[1][10][11]

A non-exhaustive list of these alternative names includes:

Logical Relationships in Identification

The relationship between the various identifiers can be visualized as a hierarchy, with the chemical structure and IUPAC name providing the most fundamental definition. From this, other identifiers like CAS and C.I. numbers are assigned. Commercial entities then introduce trade names for their specific formulations of the dye.

Caption: Hierarchical relationship of this compound identifiers.

This guide aims to provide a clear and comprehensive resource for identifying this compound in literature and commercial products. By cross-referencing the information provided in the tables and diagram, researchers can confidently identify this compound and avoid ambiguity in their work.

References

- 1. C.I. This compound | C18H6Cl4N2O | CID 88680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 20749-68-2 [chemicalbook.com]

- 3. This compound [jnogilvychem.com]

- 4. C.I. This compound, 20749-68-2, C.I. 564120 [chemnet.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 6. cncolorchem.com [cncolorchem.com]

- 7. This compound Manufacturers in Mumbai, India | C.I. No 564120 [colorantsgroup.com]

- 8. 71902-17-5 CAS Manufactory [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. This compound CAS 71902-17-5 C. I. 564120 Solvent Red 162 - this compound and 71902-17-5 [surest.en.made-in-china.com]

- 11. This compound | 20749-68-2 - BuyersGuideChem [buyersguidechem.com]

- 12. Dimacolor solvent dyes,Solvent Red EG,this compound [dimacolor.com]

- 13. This compound|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]

- 14. sdinternational.com [sdinternational.com]

- 15. This compound CAS 71902-17-5 - Chemical Supplier Unilong [unilongindustry.com]

- 16. China this compound CAS 71902-17-5 factory and manufacturers | Unilong [unilongmaterial.com]

- 17. This compound | 71902-17-5 [amp.chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Solvent Red 135 as a Fluorescent Polymer Stain

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Solvent Red 135 as a fluorescent stain for polymers. The following protocols and data are intended to facilitate the reproducible and effective staining of various polymer types for subsequent analysis, particularly in microscopy-based applications.

Introduction

This compound, a perinone-based dye, is a brightly colored, yellowish-red powder widely employed in the plastics and textile industries for its high heat stability and lightfastness.[1][2] While primarily recognized as a colorant, its chemical structure suggests potential for fluorescence, making it a candidate for researchers seeking cost-effective methods for visualizing polymer morphology and distribution. Its insolubility in water and solubility in various organic solvents dictate its application in non-aqueous staining protocols.[2][3][4]

Physicochemical and Fluorescent Properties

| Property | Value | Reference |

| Chemical Name | 8,9,10,11-Tetrachloro-12H-phthaloperin-12-one | [6] |

| C.I. Name | This compound | [4] |

| CAS Number | 71902-17-5 / 20749-68-2 | [4] |

| Molecular Formula | C₁₈H₆Cl₄N₂O | [4] |

| Molecular Weight | 408.07 g/mol | [7] |

| Appearance | Bright red powder | [3][4] |

| Melting Point | 318 °C | [2] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695), acetone (B3395972), chloroform, and other organic solvents.[2][3][4] | [2][3][4] |

| Heat Resistance | Up to 300-320 °C | [4] |

| Light Fastness | Grade 7-8 (in Polystyrene) | [8] |

| Recommended Polymers | Polystyrene (PS), ABS, Polymethyl Methacrylate (PMMA), Polycarbonate (PC), PET, and others.[9][10] | [9][10] |

| Toxicity | Handle with care, avoid inhalation and direct contact. Refer to the Safety Data Sheet (SDS). |

Note: The fluorescent properties, including excitation and emission maxima and quantum yield, are not well-documented and should be determined empirically for the specific application and imaging system.

Experimental Protocols

The following protocols provide a starting point for utilizing this compound as a fluorescent stain for polymers. Optimization may be required depending on the specific polymer, its form (e.g., film, powder, fiber), and the imaging modality.

Materials and Reagents

-

This compound powder

-

Anhydrous ethanol or acetone (spectroscopic grade recommended)

-

Volumetric flasks and pipettes

-

Microscope slides and coverslips

-

Polymer sample

-

Mounting medium (non-fluorescent)

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Preparation of Staining Solution

A stock solution of this compound should be prepared in a suitable organic solvent.

-

Stock Solution (1 mg/mL):

-

Weigh 10 mg of this compound powder.

-

Dissolve in 10 mL of anhydrous ethanol or acetone in a volumetric flask.

-

Mix thoroughly until the dye is completely dissolved. This may be aided by gentle warming or sonication.

-

Store the stock solution in a tightly sealed, light-protected container at room temperature.

-

-

Working Solution (1-10 µg/mL):

-

Dilute the stock solution with the same solvent to achieve the desired final concentration.

-

For initial experiments, a concentration range of 1-10 µg/mL is recommended. The optimal concentration will depend on the polymer and the desired signal-to-noise ratio.

-

Staining Protocol for Polymer Films or Surfaces

This protocol is suitable for staining the surface of polymer films, molded articles, or other solid forms.

-

Sample Preparation: Ensure the polymer surface to be stained is clean and free of contaminants.

-

Staining:

-

Apply the this compound working solution directly to the polymer surface. This can be done by immersion, drop-casting, or spin-coating.

-

Incubate for 5-30 minutes at room temperature. The optimal incubation time should be determined experimentally.

-

-

Washing:

-

Gently rinse the stained surface with the pure solvent (ethanol or acetone) to remove excess, unbound dye.

-

Allow the sample to air dry completely in a fume hood.

-

-

Mounting and Imaging:

-

Mount the stained polymer sample on a microscope slide using a non-fluorescent mounting medium and a coverslip.

-

Image using a fluorescence microscope equipped with appropriate filters. Based on the red color of the dye, excitation in the green-yellow range (e.g., 530-560 nm) and emission detection in the orange-red range (e.g., 580-650 nm) is a reasonable starting point.

-

Staining Protocol for Polymer Powders or Particles

This protocol is designed for staining suspensions of polymer powders or microparticles.

-

Sample Preparation: Disperse a small amount of the polymer powder in a suitable solvent (e.g., ethanol) in a microcentrifuge tube.

-

Staining:

-

Add the this compound working solution to the polymer suspension.

-

Vortex briefly to ensure thorough mixing.

-

Incubate for 15-60 minutes at room temperature with occasional agitation.

-

-

Washing:

-

Centrifuge the suspension to pellet the stained polymer particles.

-

Carefully remove the supernatant containing unbound dye.

-

Resuspend the pellet in fresh, pure solvent.

-

Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of background fluorescence.

-

-

Mounting and Imaging:

-

After the final wash, resuspend the polymer particles in a small volume of the solvent.

-

Pipette a drop of the suspension onto a microscope slide and allow the solvent to evaporate.

-

Add a drop of non-fluorescent mounting medium and place a coverslip.

-

Image using a fluorescence microscope with appropriate filter sets.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for staining polymer samples with this compound for fluorescence microscopy.

Caption: General workflow for staining polymers with this compound.

Logical Relationship of Properties for Staining

This diagram shows the relationship between the key properties of this compound and the considerations for developing a staining protocol.

Caption: Key properties of this compound influencing staining protocols.

Safety and Handling

This compound is a chemical dye and should be handled with appropriate safety precautions.

-

Always work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Avoid inhalation of the powder.

-

Consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal.

Troubleshooting

-

Weak or No Signal:

-

Increase the concentration of the staining solution.

-

Increase the incubation time.

-

Ensure the correct excitation and emission filters are being used. An excitation/emission scan on a spectrofluorometer may be necessary to determine the optimal settings.

-

-

High Background:

-

Decrease the concentration of the staining solution.

-

Increase the number and duration of the washing steps.

-

Ensure the mounting medium is non-fluorescent.

-

-

Uneven Staining:

-

Ensure the polymer surface is clean and evenly coated with the staining solution.

-

For powders, ensure adequate dispersion and mixing during staining.

-

These application notes and protocols provide a foundation for the use of this compound as a fluorescent polymer stain. Due to the limited availability of specific fluorescence data, researchers are encouraged to perform initial optimization experiments to determine the ideal parameters for their specific application.

References

- 1. MACROLEX Red EG (this compound) – Perinone Dye for Plastics [ranbarr.com]

- 2. This compound [jnogilvychem.com]

- 3. This compound | 20749-68-2 [chemicalbook.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. Perinone—New Life of an Old Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C.I. This compound | C18H6Cl4N2O | CID 88680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound|CAS NO.71902-17-5/20749-68-2 [xcolorpigment.com]

- 9. epsilonpigments.com [epsilonpigments.com]

- 10. China this compound (Transparent Red Eg) for Plastic factory and manufacturers | Precise Color [precisechem.com]

Application Notes and Protocols for Incorporating Solvent Red 135 into PET and PS for Material Studies

For Researchers, Scientists, and Drug Development Professionals

These detailed application notes and protocols provide comprehensive guidance for incorporating Solvent Red 135 into Polyethylene (B3416737) Terephthalate (PET) and Polystyrene (PS) for material studies. The information is designed to assist in the preparation of colored polymer samples for a variety of research applications, including the evaluation of material properties and performance.

Introduction to this compound

This compound is a yellowish-red solvent dye known for its high heat resistance, good light fastness, and strong tinting strength.[1][2] It is widely used in the plastics industry for coloring a variety of polymers, including PET and PS.[3] Its high thermal stability, with a melting point of approximately 318°C and heat resistance in PS up to 300°C, makes it suitable for high-temperature processing methods like melt compounding and extrusion.[4]

Key Properties of this compound:

| Property | Value |

| C.I. Name | This compound |

| CAS Number | 20749-68-2, 71902-17-5 |

| Chemical Class | Perinone |

| Appearance | Yellowish-red powder |

| Melting Point | ~ 318 °C |

| Heat Resistance (in PS) | Up to 300 °C |

| Light Fastness (in PS) | Grade 8 (Superior) |

Incorporation Methods

Two primary methods are recommended for incorporating this compound into PET and PS for laboratory-scale material studies: Melt Compounding and Solvent Casting . The choice of method will depend on the desired sample form (e.g., pellets, films, or molded articles) and the available equipment.

Melt Compounding Protocols

Melt compounding is the most common industrial method for coloring thermoplastics and is well-suited for preparing larger quantities of colored polymer for mechanical and thermal testing. This process involves mixing the polymer and dye in a molten state to ensure homogeneous dispersion. For laboratory-scale studies, a twin-screw extruder is highly recommended due to its excellent mixing capabilities.[5]

Logical Workflow for Melt Compounding

Protocol for PET

Materials and Equipment:

-

PET resin (dried)

-

This compound powder or masterbatch

-

Gravimetric or volumetric feeder

-

Water bath

-

Pelletizer

-

Drying oven

Procedure:

-

Drying: Dry the PET resin and this compound (if in powder form) in a vacuum oven to prevent hydrolytic degradation during processing. A typical drying condition for PET is 4-6 hours at 120-140°C.

-

Pre-mixing: If using the dye in powder form, pre-mix it with the PET resin at the desired concentration (e.g., 0.05% to 0.5% by weight). If using a masterbatch, calculate the let-down ratio to achieve the target concentration.

-

Extruder Setup: Set the temperature profile of the twin-screw extruder. A typical temperature profile for PET is:

-

Feed Zone: 240-260°C

-

Compounding Zones: 260-280°C

-

Die: 270-280°C

-

-

Compounding:

-

Set the screw speed (e.g., 100-300 rpm). Higher screw speeds can improve dispersion but may also increase shear heating.[7]

-

Feed the pre-mixed material into the extruder at a constant rate.

-

The molten polymer and dye will be intimately mixed as they travel along the screws.

-

-

Extrusion and Pelletizing:

-

Extrude the molten, colored PET strand through the die and into a cooling water bath.

-

Feed the cooled and solidified strand into a pelletizer to produce colored PET pellets.

-

-

Post-Drying: Dry the pellets to remove any surface moisture before subsequent processing or analysis.

Protocol for Polystyrene (PS)

Materials and Equipment:

-

PS resin (general purpose or high impact)

-

This compound powder or masterbatch

-

Laboratory-scale twin-screw extruder

-

Gravimetric or volumetric feeder

-

Water bath

-

Pelletizer

-

Drying oven (optional for PS, but good practice)

Procedure:

-

Drying (Optional but Recommended): While PS is less hygroscopic than PET, drying for 1-2 hours at 70-80°C can be beneficial.

-

Pre-mixing: Pre-mix the PS resin with this compound powder or masterbatch to the desired concentration.

-

Extruder Setup: Set the temperature profile for the twin-screw extruder. A typical profile for PS is:

-

Feed Zone: 180-200°C

-

Compounding Zones: 200-220°C

-

Die: 210-230°C

-

-

Compounding:

-

Set the screw speed (e.g., 100-300 rpm).

-

Feed the mixture into the extruder.

-

-

Extrusion and Pelletizing:

-

Extrude the colored PS strand into a water bath.

-

Pelletize the cooled strand.

-

-

Post-Drying: Dry the pellets if necessary.

Solvent Casting Protocols

Solvent casting is a suitable method for preparing thin films with a uniform dispersion of the dye. This technique is particularly useful for optical and spectroscopic studies.

Logical Workflow for Solvent Casting

Protocol for PET Films

Due to its high chemical resistance, PET is soluble in a limited number of solvents. A mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM) is commonly used.[2][8] Caution: TFA is highly corrosive and should be handled with appropriate personal protective equipment in a fume hood.

Materials and Equipment:

-

PET pellets or powder

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Glass petri dish or other flat substrate

-

Magnetic stirrer and stir bar

-

Leveling table

-

Vacuum oven

Procedure:

-

Solution Preparation:

-

Prepare a solvent mixture of TFA and DCM, for example, in a 1:4 volume ratio.[9]

-

Dissolve the PET in the solvent mixture to a concentration of around 10-20% (w/v). Stir until the polymer is fully dissolved, which may take several hours.[9]

-

Add a stock solution of this compound in DCM to the polymer solution to achieve the desired final concentration.

-

Stir the final solution until it is homogeneous.

-

-

Casting:

-

Place a clean, dry glass petri dish on a leveling table.

-

Pour the colored PET solution into the petri dish. The volume will determine the final film thickness.

-

Cover the petri dish with a lid that has small openings to allow for slow solvent evaporation. This helps to prevent the formation of bubbles and ensures a more uniform film.

-

-

Drying:

-

Allow the solvent to evaporate in a fume hood at room temperature.

-

Once the film appears solid, transfer it to a vacuum oven and dry at a temperature below the glass transition temperature of PET (e.g., 60°C) for several hours to remove residual solvent.

-

-

Film Removal: Carefully peel the dried film from the glass substrate.

Protocol for Polystyrene (PS) Films

PS is readily soluble in a variety of common organic solvents, making solvent casting a straightforward process.

Materials and Equipment:

-

PS pellets or powder

-

This compound

-

Glass petri dish or other flat substrate

-

Magnetic stirrer and stir bar

-

Leveling table

-

Vacuum oven

Procedure:

-

Solution Preparation:

-

Dissolve the PS in toluene or chloroform to the desired concentration (e.g., 10-20% w/v).

-

Add a stock solution of this compound in the same solvent to the PS solution to achieve the target concentration.

-

Stir until the solution is homogeneous.

-

-

Casting:

-

Pour the solution onto a leveled glass substrate.

-

Cover to allow for slow solvent evaporation.

-

-

Drying:

-

After initial evaporation at room temperature, dry the film in a vacuum oven at a temperature below the glass transition temperature of PS (e.g., 80°C) to remove residual solvent.

-

-

Film Removal: Peel the film from the substrate.

Data Presentation: Expected Effects of this compound

Table 1: Hypothetical Effect of this compound on Mechanical Properties of PET

| Dye Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |

| 0 (Neat PET) | 55 - 75 | 50 - 150 |

| 0.05 | Expected: Minimal Change | Expected: Minimal Change |

| 0.1 | Expected: Minimal Change | Expected: Minimal Change |

| 0.5 | Expected: Slight Decrease | Expected: Slight Decrease |

Note: The addition of small molecules like dyes can act as plasticizers, potentially leading to a slight decrease in tensile strength and an increase or decrease in elongation at break at higher concentrations.

Table 2: Hypothetical Effect of this compound on Thermal Properties of PS

| Dye Concentration (wt%) | Glass Transition Temp. (Tg) (°C) | Onset of Degradation (TGA) (°C) |

| 0 (Neat PS) | 95 - 105 | ~375 |

| 0.05 | Expected: Minimal Change | Expected: Minimal Change |

| 0.1 | Expected: Minimal Change | Expected: Minimal Change |

| 0.5 | Expected: Slight Decrease | Expected: Minimal Change |

Note: The glass transition temperature may slightly decrease with the addition of the dye due to a plasticizing effect. The high thermal stability of this compound suggests it will likely have a minimal impact on the onset of thermal degradation of the polymer matrix at typical loading levels.[10]

Table 3: Colorimetric Data (CIELAB) for PS with this compound

| Dye Concentration (wt%) | L* (Lightness) | a* (Red-Green) | b* (Yellow-Blue) |

| 0.05 | Expected: High | Expected: Positive (Red) | Expected: Positive (Yellow) |

| 0.1 | Expected: Lower | Expected: More Positive | Expected: More Positive |

| 0.5 | Expected: Lowest | Expected: Most Positive | Expected: Most Positive |

Note: As the concentration of this compound increases, the L* value is expected to decrease (darker), while the a* (redness) and b* (yellowness) values are expected to increase.

Characterization and Analysis

To evaluate the success of the incorporation and its effect on the material properties, the following analytical techniques are recommended:

-

UV-Vis Spectroscopy: To confirm the presence of the dye and quantify its concentration in solvent-cast films or solutions extracted from compounded materials.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer and assess any changes due to the addition of the dye.[11]

-